Cas no 2172116-37-7 (4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol)

4-(ベンジルアミノ)-1-(4-クロロ-3-メチルフェニル)ブタン-2-オールは、有機合成化学において重要な中間体として利用される化合物です。ベンジルアミン基とクロロメチルフェニル基を有する構造的特徴から、医薬品や農薬の合成原料としての応用が期待されます。特に、立体選択的反応における高い反応性と安定性が特長で、複雑な分子骨格の構築に有用です。また、適度な極性と脂溶性のバランスにより、生体適合性材料の開発にも適しています。当化合物は精密有機合成における多様な変換反応に対応可能な官能基を備えており、学術研究から産業用途まで幅広い分野で活用されています。

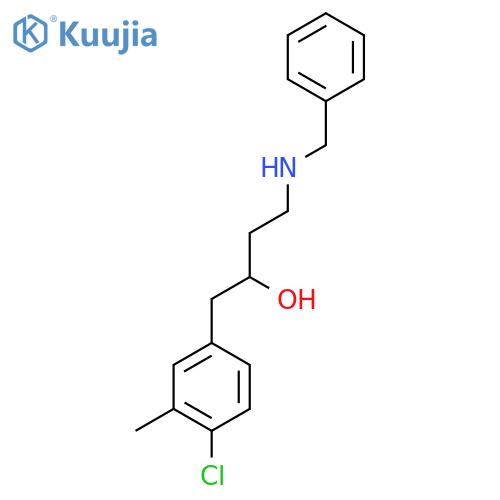

2172116-37-7 structure

商品名:4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- 4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol

- EN300-1282996

- 2172116-37-7

-

- インチ: 1S/C18H22ClNO/c1-14-11-16(7-8-18(14)19)12-17(21)9-10-20-13-15-5-3-2-4-6-15/h2-8,11,17,20-21H,9-10,12-13H2,1H3

- InChIKey: VGBIQJSJCSNMEE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C)CC(CCNCC1C=CC=CC=1)O

計算された属性

- せいみつぶんしりょう: 303.1389920g/mol

- どういたいしつりょう: 303.1389920g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1282996-5.0g |

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol |

2172116-37-7 | 5g |

$4102.0 | 2023-06-07 | ||

| Enamine | EN300-1282996-50mg |

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol |

2172116-37-7 | 50mg |

$1008.0 | 2023-10-01 | ||

| Enamine | EN300-1282996-10.0g |

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol |

2172116-37-7 | 10g |

$6082.0 | 2023-06-07 | ||

| Enamine | EN300-1282996-0.5g |

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol |

2172116-37-7 | 0.5g |

$1357.0 | 2023-06-07 | ||

| Enamine | EN300-1282996-2500mg |

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol |

2172116-37-7 | 2500mg |

$2351.0 | 2023-10-01 | ||

| Enamine | EN300-1282996-1000mg |

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol |

2172116-37-7 | 1000mg |

$1200.0 | 2023-10-01 | ||

| Enamine | EN300-1282996-100mg |

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol |

2172116-37-7 | 100mg |

$1056.0 | 2023-10-01 | ||

| Enamine | EN300-1282996-1.0g |

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol |

2172116-37-7 | 1g |

$1414.0 | 2023-06-07 | ||

| Enamine | EN300-1282996-0.05g |

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol |

2172116-37-7 | 0.05g |

$1188.0 | 2023-06-07 | ||

| Enamine | EN300-1282996-0.1g |

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol |

2172116-37-7 | 0.1g |

$1244.0 | 2023-06-07 |

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

2172116-37-7 (4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol) 関連製品

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2279938-29-1(Alkyne-SS-COOH)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬